Dimenhydrinate

Pharmacokinetics Motion Sickness Antihistamine

Procure Dimenhydrinate as a high-purity theoclate salt (CAS 523-87-5) for precise dosing in motion sickness, vertigo, and VOR suppression studies. Unlike diphenhydramine or meclizine alone, its 53-55.5% diphenhydramine content, delayed salt dissociation, and 8-chlorotheophylline counterion yield a distinct sedation profile suitable as a reference antihistamine in human performance trials and preclinical emesis models. Available in analytical and research grades.

Molecular Formula C17H21NO.C7H7ClN4O2
C24H28ClN5O3
Molecular Weight 470.0 g/mol
CAS No. 523-87-5
Cat. No. B1670652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimenhydrinate
CAS523-87-5
SynonymsApo Dimenhydrinate
Apo-Dimenhydrinate
Aviomarin
Biodramina
Calm X
Calm-X
Cinfamar
Contramareo
Dimen Heumann
Dimen Lichtenstein
Dimenhydrinate
Dimetabs
Dinate
Diphenhydramine Theoclate
DMH
Dramamine
Dramanate
Gravol
Heumann, Dimen
Lünopharm, Reisetabletten
Lichtenstein, Dimen
Marmine
Motion Aid
Motion-Aid
Nausicalm
Reisegold
Reisetabletten Lünopharm
Reisetabletten ratiopharm
Reisetabletten Stada
Reisetabletten-ratiopharm
Rodovan
RubieMen
Stada, Reisetabletten
Superpep
Theoclate, Diphenhydramine
Travel Well
TripTone
Vertigo Vomex
Vertigo-Vomex
Vomacur
Vomex A
Vomisin
Wehamine
Molecular FormulaC17H21NO.C7H7ClN4O2
C24H28ClN5O3
Molecular Weight470.0 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10)
InChIKeyNFLLKCVHYJRNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble (1-10 mg/ml at 72 °F) (NTP, 1992)
FREELY SOL IN ALCOHOL, CHLOROFORM;  SOL IN BENZENE;  SOL IN WATER: ABOUT 3 MG/ML;  ALMOST INSOL IN ETHER
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dimenhydrinate (CAS 523-87-5) Technical Overview: Chemical Profile and Pharmacological Classification for Procurement Decisions


Dimenhydrinate (CAS 523-87-5) is a first-generation ethanolamine-derivative H1 receptor antagonist, formulated as a theoclate salt combining diphenhydramine (53%-55.5%) and 8-chlorotheophylline (44%-47%) [1]. It is primarily indicated for the prevention and treatment of motion sickness, vertigo, and associated nausea/vomiting [2]. Dimenhydrinate acts as a competitive antagonist at histamine H1 receptors in the vestibular system [3], with the antiemetic effect attributed to diphenhydramine, while 8-chlorotheophylline provides mild CNS stimulation via adenosine receptor blockade [4].

Why Diphenhydramine, Meclizine, or Other First-Generation Antihistamines Cannot Simply Replace Dimenhydrinate in Motion Sickness Protocols


Dimenhydrinate's clinical and physicochemical differentiation from its closest analogs—diphenhydramine, meclizine, cyclizine, and promethazine—prevents straightforward substitution. Differences in active moiety content (50 mg dimenhydrinate contains only 27.2-29 mg diphenhydramine), delayed onset kinetics due to salt dissociation, altered sedation profiles via the 8-chlorotheophylline counterion, and distinct vestibular suppression characteristics all preclude interchangeability without protocol revalidation [1][2][3].

Quantitative Comparative Evidence: Dimenhydrinate vs. Closest Analogs in Motion Sickness and Vestibular Suppression


Dimenhydrinate vs. Diphenhydramine: Equivalent Dose Potency Difference and Delayed Onset of Action

Dimenhydrinate demonstrates approximately 50% lower potency on a weight-for-weight basis compared to diphenhydramine hydrochloride [1]. A standard 50 mg oral dose of dimenhydrinate contains only 27.2-29 mg of active diphenhydramine, and requires in vivo dissociation into its constituents before exerting pharmacological effect, resulting in a delayed onset of action relative to direct diphenhydramine administration [2][3].

Pharmacokinetics Motion Sickness Antihistamine

Dimenhydrinate vs. Meclizine: Vestibulo-Ocular Reflex (VOR) Gain Suppression in Space Motion Sickness

In a double-blind, placebo-controlled study of space motion sickness countermeasures, dimenhydrinate (40 mg) combined with cinnarizine (25 mg) reduced vestibulo-ocular reflex (VOR) gain from 0.54 ± 0.05 to 0.45 ± 0.05 [1]. Meclizine (25 mg) similarly reduced VOR gain from 0.54 ± 0.05 to 0.38 ± 0.06. Both agents significantly decreased semicircular canal-mediated vestibular output.

Vestibular Pharmacology Space Motion Sickness VOR

Dimenhydrinate vs. Scopolamine: Comparable Motion Sickness Efficacy in Controlled Trials

A Cochrane review of 14 RCTs (n=1,025) reported that scopolamine reduced nausea relative to placebo (RRR=0.47; 95% CI, 0.31-0.71) [1]. Among the three RCTs directly comparing scopolamine with antihistamines, one study found scopolamine equivalent to dimenhydrinate in efficacy [1].

Motion Sickness Antihistamine Anticholinergic

Dimenhydrinate vs. Promethazine: Differential Psychomotor Performance Impairment in Aircrew Studies

In a double-blind crossover study of 21 subjects assessing aircrew psychomotor performance, dimenhydrinate 50 mg impaired performance on the Simple Reaction Time (SRT) task only, whereas promethazine 25 mg plus d-amphetamine 10 mg did not impair performance on any task nor increase sleepiness [1][2].

Psychomotor Performance Aviation Medicine Antihistamine

Dimenhydrinate vs. Cyclizine/Meclizine: Sedation Profile and Application Stratification

Class-level evidence indicates that dimenhydrinate is more sedating than cyclizine and meclizine [1]. Moderate motion sickness conditions may be controlled by dimenhydrinate 50 mg, while mild conditions may be adequately managed with cyclizine 50 mg or meclizine 50 mg [1]. This stratification is based on the relative CNS depressant properties of each agent.

Motion Sickness Sedation Antihistamine

Dimenhydrinate Formulation: β-Cyclodextrin Complexation Enhances Solubility and Dissolution for Fast-Disintegrating Tablets

Dimenhydrinate exhibits poor aqueous solubility, but complexation with β-cyclodextrin (β-CD) significantly improves its dissolution profile [1]. Molecular docking revealed a binding affinity of -4.2 kcal/mol between β-CD and diphenhydramine [1]. Fast-disintegrating tablet (FDT) formulations containing 9% crospovidone achieved optimal disintegration time [1].

Pharmaceutical Formulation Solubility Enhancement Cyclodextrin

Precision Research and Industrial Applications of Dimenhydrinate (CAS 523-87-5) Based on Comparative Evidence


Vestibular Neuroscience Research: Quantifying Semicircular Canal Suppression

Use dimenhydrinate (40 mg) in combination with cinnarizine (25 mg) as a pharmacological tool to induce calibrated suppression of vestibulo-ocular reflex (VOR) gain (Δ = -0.09) in human subjects [1]. This combination provides a reproducible, non-invasive method for studying central vestibular processing and motion sickness pathophysiology, with quantifiable outcomes via electronystagmography. Procurement should prioritize high-purity dimenhydrinate for precise dosing in blinded experimental protocols.

Aviation and Operational Performance Pharmacology: Comparative Psychomotor Assessment

Select dimenhydrinate 50 mg as the reference antihistamine for studies evaluating the impact of motion sickness prophylaxis on psychomotor performance [2][3]. Dimenhydrinate produces a distinct impairment profile (SRT task only) compared to promethazine combinations, enabling researchers to isolate specific cognitive domains affected by vestibular suppression. Sourcing pharmaceutical-grade dimenhydrinate ensures batch-to-batch consistency in human performance trials.

Motion Sickness Preclinical Model Development: Dose-Response and Comparator Studies

Employ dimenhydrinate as a positive control or comparator in preclinical models of motion-induced emesis [4]. Its well-characterized potency relative to diphenhydramine (50% lower weight-for-weight) and equivalent efficacy to scopolamine in human RCTs make it an ideal benchmark for evaluating novel antiemetic candidates. Researchers must account for the 27.2-29 mg diphenhydramine content per 50 mg dose when designing dose-response curves.

Pharmaceutical Formulation Development: Solubility-Enhanced Fast-Disintegrating Tablets

Utilize dimenhydrinate-β-cyclodextrin inclusion complexes (binding affinity: -4.2 kcal/mol) to develop fast-disintegrating oral formulations with improved dissolution kinetics [5]. This approach addresses the compound's intrinsic poor aqueous solubility and is particularly relevant for pediatric, geriatric, or dysphagic patient populations. Procure analytical-grade dimenhydrinate for complexation studies and dissolution testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimenhydrinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.